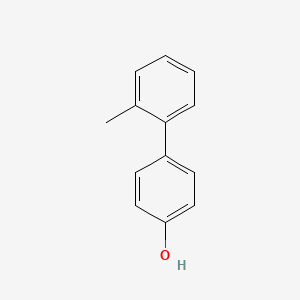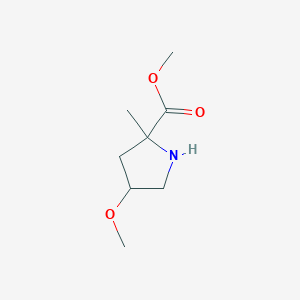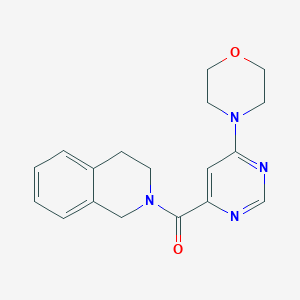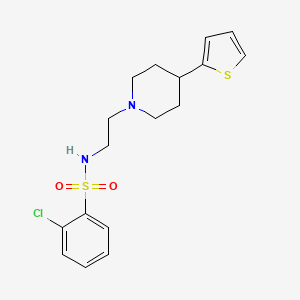
4-(2-Methylphenyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-(2-Methylphenol)phenol” is a phenolic compound . Phenolic compounds are vast, diverse, and widespread in nature. They exhibit various biological activities such as antimicrobial, antioxidant, and anti-inflammatory properties .
Synthesis Analysis
The synthesis of phenolic compounds like “4-(2-Methylphenyl)phenol” can be achieved via various methods. For instance, the reduction of nitriles and amides in the presence of catalysts such as LiAlH4 and NaBH4 has been used for the preparation of secondary amines . Another method involves the reaction of acetylacetone with 1 equiv of 2-amino-4-methylphenol in absolute ethanol to yield 4-(2-hydroxy-5-methylphenyl)imino-2-pentanone .Molecular Structure Analysis
The molecular structure of “4-(2-Methylphenol)phenol” can be analyzed using various techniques. For instance, the structure of similar compounds has been analyzed using FT-IR, 1H-NMR, 13C-NMR, and UV–Vis spectroscopic techniques . The molecular structures of the compounds are stabilized by secondary intermolecular interactions .Chemical Reactions Analysis
Phenolic compounds like “4-(2-Methylphenol)phenol” can undergo various chemical reactions. For instance, they can interact with other food components, such as carbohydrates, proteins, or lipids . They are also highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel-Crafts reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(2-Methylphenol)phenol” can be analyzed using various techniques. For instance, liquid chromatography (HPLC and UPLC), gas chromatography (GC), or spectrophotometry (TPC, DPPH, FRAP assay etc.) can be used for the analysis of polyphenols found in fortified foods .Applications De Recherche Scientifique
Synthesis and Characterization
- A study by Kaya and Yıldırım (2007) focused on the synthesis and characterization of poly-4-[(2-methylphenyl)iminomethyl]phenol, exploring its thermal stability and electrochemical properties. The polymer demonstrated semiconductor properties and higher stability against thermal decomposition (Kaya & Yıldırım, 2007).
Biological and Electrochemical Evaluation
- Research by Shabbir et al. (2016) synthesized novel ON donor Schiff bases related to 4-(2-Methylphenyl)phenol. These compounds showed potential in protecting DNA against hydroxyl free radicals and had implications in pharmaceuticals and food industries due to their radical scavenging properties (Shabbir et al., 2016).
Solar Cell Applications
- Demir (2012) reported the chemical synthesis of a new type of polyphenol derived from 4-((2-phenylhydrazono)methyl)phenol. This polymer was suggested as a candidate for solar cell applications due to its low band gap and thermal stability (Demir, 2012).
Antioxidant Properties
- Sokolove et al. (1986) investigated bis(2-hydroxy-3-tert-butyl-5-methylphenyl)methane, a phenolic compound, as a potent inhibitor of certain enzymes, highlighting its antioxidant capabilities (Sokolove et al., 1986).
Spectroscopic and NLO Analysis
- Ulaş (2021) conducted a study on a biologically important alkylaminophenol compound, synthesized by the Petasis reaction, which involved structural and quantum chemical calculations with potential implications in biological fields (Ulaş, 2021).
Anticancer Activity
- Sukria et al. (2020) researched the anticancer activity of a Schiff base compound derived from this compound on T47D breast cancer cells, demonstrating its potential in cancer treatment (Sukria et al., 2020).
Environmental Applications
- Rhine et al. (1998) evaluated phenol derivatives, including this compound, for their use in colorimetric methods for determining ammonia in environmental samples, showcasing its utility in environmental analysis (Rhine et al., 1998).
Prototropy and Radical Scavenging Activity
- Kaştaş et al. (2017) investigated the prototropy and radical scavenging activities of Schiff bases, including derivatives of this compound, indicating their relevance in therapeutic and food industries (Kaştaş et al., 2017).
Aryl Hydrocarbon and Androgen Receptor Effects
- Krüger et al. (2008) assessed the effects of phenols, like this compound, on the aryl hydrocarbon receptor (AhR) and androgen receptor (AR), which is significant in understanding endocrine disruption (Krüger et al., 2008).
Abiotic Stress Response in Plants
- Sharma et al. (2019) discussed the role of phenolic compounds, including this compound, in plants under abiotic stress, emphasizing their importance in plant physiology and stress tolerance (Sharma et al., 2019).
Mécanisme D'action
Phenolic compounds like “4-(2-Methylphenol)phenol” exhibit their biological activities through various mechanisms. For instance, phenol is a potent proteolytic agent. In high concentrations, when injected next to a nerve, phenol produces a chemical neurolysis which is nonselective across nerve fiber size and most prominent on its outer aspect .
Safety and Hazards
Orientations Futures
Phenolic compounds like “4-(2-Methylphenol)phenol” have high potential as building blocks for the synthesis of bioactive natural products and conducting polymers . Therefore, the development of efficient methods for their synthesis as well as modern and accurate methods for their detection and analysis will continue .
Propriétés
IUPAC Name |
4-(2-methylphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O/c1-10-4-2-3-5-13(10)11-6-8-12(14)9-7-11/h2-9,14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHAIWSIWRGOXDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-bromo-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2708956.png)
![1-[(4-Chlorophenyl)sulfonyl]-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B2708958.png)
![1-[(4-chlorophenoxy)methyl]-1H-pyrazole-5-carboxylic acid](/img/structure/B2708959.png)

![1-Cycloheptyl-3-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)urea](/img/structure/B2708964.png)
![N-methyl-N-(3-methylphenyl)-2-[3-[(4-methylpiperidin-1-yl)sulfonyl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2708968.png)



![ethyl 4,5-dimethyl-2-(2-((2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamido)thiophene-3-carboxylate](/img/structure/B2708975.png)
![N-Ethyl-N-[2-[3-(4-fluorophenyl)pyrrolidin-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2708976.png)


